1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride

Description

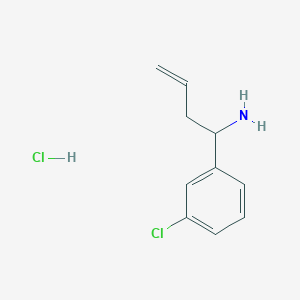

1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride is a substituted arylalkylamine hydrochloride salt characterized by a 3-chlorophenyl group attached to a butenylamine backbone. Its molecular formula is C₁₀H₁₁Cl₂N, with a molecular weight of 216.11 g/mol. The compound features a conjugated alkene (C=C) in the butenyl chain, which may influence its stereoelectronic properties and biological activity.

Properties

IUPAC Name |

1-(3-chlorophenyl)but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDRCSAVEZEGTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H12ClN

- Molecular Weight: 183.66 g/mol

- Structure: The compound features a chlorophenyl group attached to a butenylamine chain, with a double bond between the second and third carbon atoms of the butyl chain.

The biological activity of this compound is primarily attributed to its structural features, which may allow it to interact with various biological targets, including receptors and enzymes involved in neurotransmitter systems. Similar compounds have been shown to act as inhibitors or agonists at specific receptors, suggesting that 1-(3-Chlorophenyl)but-3-en-1-amine may modulate neurotransmitter activity, potentially influencing mood and cognitive functions .

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit significant pharmacological potential. For example, studies have shown that these compounds can:

- Modulate Neurological Functions: They may influence pathways related to mood regulation and cognitive function by interacting with neurotransmitter receptors.

- Exhibit Anti-Tumor Activity: Some derivatives have demonstrated the ability to inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. This suggests potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Inhibition Studies: A study on structurally similar compounds revealed that they effectively inhibited specific signaling pathways associated with tumorigenesis, particularly through the inhibition of PI3K signaling .

- Cardiovascular Effects: Research has indicated that certain derivatives can affect blood pressure regulation through their action on epoxide hydrolases, which play a role in vascular function .

- Antibacterial Activity: While not directly related to this compound, related compounds have shown significant antibacterial properties against pathogens like Staphylococcus aureus, indicating a broader spectrum of biological activity .

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Neurological Modulation | Potential interaction with neurotransmitter receptors influencing mood. |

| Anti-Tumor Activity | Inhibition of Class I PI3K enzymes linked to cancer development. |

| Cardiovascular Effects | Regulation of blood pressure through epoxide hydrolase inhibition. |

| Antibacterial Activity | Similar compounds show efficacy against bacterial pathogens. |

Scientific Research Applications

Overview

1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry, organic synthesis, and material science. Its unique chemical structure allows for diverse applications, making it a valuable building block in research and development.

Medicinal Chemistry

This compound is utilized as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics enable modifications that can lead to compounds with potential therapeutic effects against various diseases. For instance, studies have shown that similar compounds can act as inhibitors for specific biological targets, such as enzymes or receptors involved in cancer progression or metabolic disorders .

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles, facilitating the creation of diverse functional groups.

- Alkylation Reactions : The amine group can undergo alkylation to form more complex amines.

These transformations are crucial for developing new materials and drugs .

Material Science

In material science, this compound can be used to create novel materials with specific properties. For example, it may be involved in the synthesis of polymers or catalysts that exhibit enhanced performance due to the unique properties imparted by the chlorophenyl group .

Case Study 1: Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. A study demonstrated that modifications on the phenyl ring could enhance binding affinity to cancer-related targets, leading to reduced cell migration and invasion in pancreatic cancer models .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| Compound A | 10 | Reduced migration |

| Compound B | 5 | Inhibited invasion |

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), an important target for insecticides and potential therapeutic agents for neurodegenerative diseases. The study revealed that specific substitutions on the phenyl ring significantly influenced inhibitory activity against AChE, suggesting a structure-activity relationship critical for drug design .

| Substitution | IC50 (μM) | Activity |

|---|---|---|

| No substitution | >100 | No activity |

| 3-Chloro substitution | 20 | Moderate activity |

| 4-Fluoro substitution | 15 | Enhanced activity |

Comparison with Similar Compounds

Bupropion Hydrochloride

Chemical Name: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride Molecular Formula: C₁₃H₁₈Cl₂NO Molecular Weight: 276.21 g/mol Key Features:

- Contains a 3-chlorophenyl group and a tert-butylamino ketone backbone.

- Approved for treating depression, seasonal affective disorder, and smoking cessation .

- Pharmacology: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). The tert-butylamino group is critical for binding to monoamine transporters .

Contrast with Target Compound :

- The propanone backbone in bupropion introduces metabolic liabilities (e.g., hydroxylation at the ketone) compared to the alkene in the target compound, which may undergo oxidation or epoxidation .

- The absence of a tertiary amine in 1-(3-chlorophenyl)but-3-en-1-amine may reduce its transporter affinity compared to bupropion.

1-(3-Chlorophenyl)cyclopropanamine Hydrochloride

Molecular Formula : C₉H₁₁Cl₂N

Molecular Weight : 204.10 g/mol

Key Features :

Contrast with Target Compound :

- The cyclopropane ring enhances stability against metabolic degradation compared to the linear butenyl chain.

Bupropion Hydrochloride Related Compounds (e.g., Hydroxypropanones)

Examples :

- 1-(3-Chlorophenyl)-2-hydroxy-1-propanone (Related Compound C): A metabolite of bupropion with reduced NDRI activity due to hydroxylation .

- 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Related Compound F): Another oxidative metabolite with altered pharmacokinetics .

Contrast with Target Compound :

2-(3-Chlorophenoxy)propan-1-amine Hydrochloride

Molecular Formula: C₉H₁₃Cl₂NO Molecular Weight: 222.11 g/mol Key Features:

Contrast with Target Compound :

- The ether group may improve solubility but reduce CNS penetration due to increased polarity.

- Structural differences likely result in divergent receptor-binding profiles.

Structural and Functional Data Table

Key Research Findings

- Alkene vs. Ketone Backbones : The alkene in 1-(3-chlorophenyl)but-3-en-1-amine may confer greater metabolic stability than bupropion’s ketone, which is prone to hydroxylation .

- Structural Rigidity : Cyclopropane-containing analogues (e.g., 1-(3-chlorophenyl)cyclopropanamine) exhibit enhanced rigidity but reduced synthetic accessibility compared to the butenyl chain .

Preparation Methods

Grignard Reagent-Based Alkylation

A metal-free approach adapted from α-substituted homoallylamine synthesis involves reacting 3-chlorophenylmagnesium bromide with allyl-containing imines.

Procedure :

-

Imine Formation : Benzophenone imine reacts with 3-chlorophenylmagnesium bromide in dry 2-methyltetrahydrofuran (2-MeTHF) at 0°C.

-

Quenching and Hydrolysis : The intermediate is quenched with NaOH, followed by acetic acid hydrolysis to yield 1-(3-chlorophenyl)but-3-en-1-amine.

-

Salt Formation : The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt.

Key Parameters :

Reductive Amination of 3-Chlorophenylbut-3-en-1-one

This method uses catalytic hydrogenation to reduce a ketone intermediate.

Steps :

-

Ketone Synthesis : 3-Chloroacetophenone undergoes allylation via Heck coupling to form 3-chlorophenylbut-3-en-1-one.

-

Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl treatment.

Optimization :

Nucleophilic Substitution with Allylamine Derivatives

Adapted from N-(3-aminopropyl)methacrylamide hydrochloride synthesis, this route employs halogenated intermediates.

Process :

-

Alkylation : 3-Chloroaniline reacts with 3-butenyl bromide in the presence of .

-

Solvent Recovery : Toluene extracts the product, followed by vacuum distillation.

-

Hydrochloride Formation : Gaseous HCl is bubbled into the amine solution in diethyl ether.

Challenges :

-

Competing over-alkylation requires stoichiometric control.

Industrial-Scale Manufacturing

A protocol from environmental clearance documents outlines a plant-scale synthesis:

Reaction Setup :

-

Reactants : 3-Chloroaniline (305 kg), bis(2-chloroethyl)amine hydrochloride (427 kg), NaOH (287 kg).

-

Conditions : 90°C for 15 hours in aqueous toluene.

-

Workup : Filtration of NaCl byproducts, solvent recovery, and vacuum distillation.

Scale-Up Considerations :

-

Energy efficiency: Exothermic steps require cooling.

-

Waste management: Sodium chloride byproducts are filtered and repurposed.

Enantioselective Synthesis

For the (R)-enantiomer, asymmetric catalysis using chiral ligands is employed:

Catalytic System :

-

Ligand : (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

-

Metal : Rhodium(I) for hydride transfer.

Outcome :

Analytical Characterization

Critical Data :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chlorophenyl)but-3-en-1-amine hydrochloride, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodology : The compound is synthesized via amine formation reactions, such as the nucleophilic substitution of 1-bromo-3-chloropropane with 1-(3-chlorophenyl)piperazine hydrochloride in the presence of a triazolopyridinone intermediate . Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) to maximize yield. Hydrochloride salt formation is achieved by treating the free amine with hydrochloric acid under controlled pH conditions .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization or column chromatography to minimize impurities.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to verify the aromatic proton environment (3-chlorophenyl group) and alkene geometry (but-3-en-1-amine backbone) .

- Mass Spectrometry (MS) to confirm molecular weight (C₁₀H₁₃Cl₂N) and fragmentation patterns .

- X-ray Crystallography (if single crystals are obtainable) for definitive stereochemical assignment .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or dermal exposure. Store in airtight containers away from light and moisture to prevent degradation .

- Waste Management : Neutralize acidic residues before disposal and segregate halogenated waste for specialized treatment .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity of the alkene moiety in this compound?

- Methodology : Perform density functional theory (DFT) calculations to model the electronic structure of the alkene group. Predict regioselectivity in Diels-Alder or electrophilic addition reactions using frontier molecular orbital (FMO) analysis .

- Validation : Compare computational results with experimental outcomes (e.g., NMR monitoring of reaction intermediates).

Q. What strategies are effective in resolving contradictions between predicted and observed biological activity of this compound in receptor-binding assays?

- Methodology :

- Dose-Response Studies : Test varying concentrations to identify non-linear effects or off-target interactions .

- Isothermal Titration Calorimetry (ITC) to measure binding affinity to targets like 5-HT₃ receptors .

- Metabolic Stability Assays : Assess degradation pathways in vitro using liver microsomes to rule out metabolite interference .

Q. How can impurities in this compound be identified and quantified to meet pharmacopeial standards?

- Methodology : Use HPLC-UV/Vis or LC-MS with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Compare retention times and mass spectra against certified reference standards (e.g., USP Bupropion Hydrochloride Related Compounds) .

- Acceptance Criteria : Impurity thresholds should align with ICH Q3A guidelines (≤0.15% for unknown impurities).

Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.